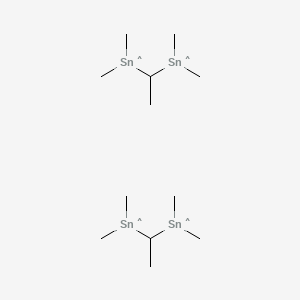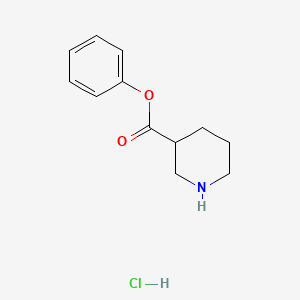![molecular formula C15H26N2O2 B14284885 2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol) CAS No. 131254-45-0](/img/structure/B14284885.png)
2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes:
Direct Synthesis: The compound can be synthesized by reacting 2,4,6-trimethyl-1,3-phenylenediamine with formaldehyde in the presence of acid catalysts.
Mannich Reaction: Another approach involves the Mannich reaction, where 2,4,6-trimethyl-1,3-phenylenediamine reacts with formaldehyde and an amine (such as dimethylamine) to form the desired compound.
Industrial Production: The industrial production of this compound typically involves large-scale Mannich reactions using optimized conditions.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: Substituent groups can be introduced via nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Alkyl halides or acyl chlorides are used as electrophiles.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) can reduce nitro groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial properties).
Medicine: Explored for drug development due to its structural features.
Industry: Used in the production of dyes, polymers, and specialty chemicals.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. the compound’s functional groups suggest potential interactions with cellular targets, including enzymes and receptors.
Comparación Con Compuestos Similares
2,4,6-Trimethyl-1,3-phenylenediamine: A related compound without the ethan-1-ol groups.
2,4,6-trimethyl-1,3-phenylenebis(oxamate): Another derivative with oxamate functional groups .
2,4,6-Trimethyl-1,3-phenylene diisocyanate: A compound with isocyanate groups .
Polymer derivatives: Various polymers incorporating this compound as a monomer .
Propiedades
Número CAS |
131254-45-0 |
|---|---|
Fórmula molecular |
C15H26N2O2 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
2-[[3-[(2-hydroxyethylamino)methyl]-2,4,6-trimethylphenyl]methylamino]ethanol |
InChI |
InChI=1S/C15H26N2O2/c1-11-8-12(2)15(10-17-5-7-19)13(3)14(11)9-16-4-6-18/h8,16-19H,4-7,9-10H2,1-3H3 |
Clave InChI |
RXFVGLJRSVDPPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1CNCCO)C)CNCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)
![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)


![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
